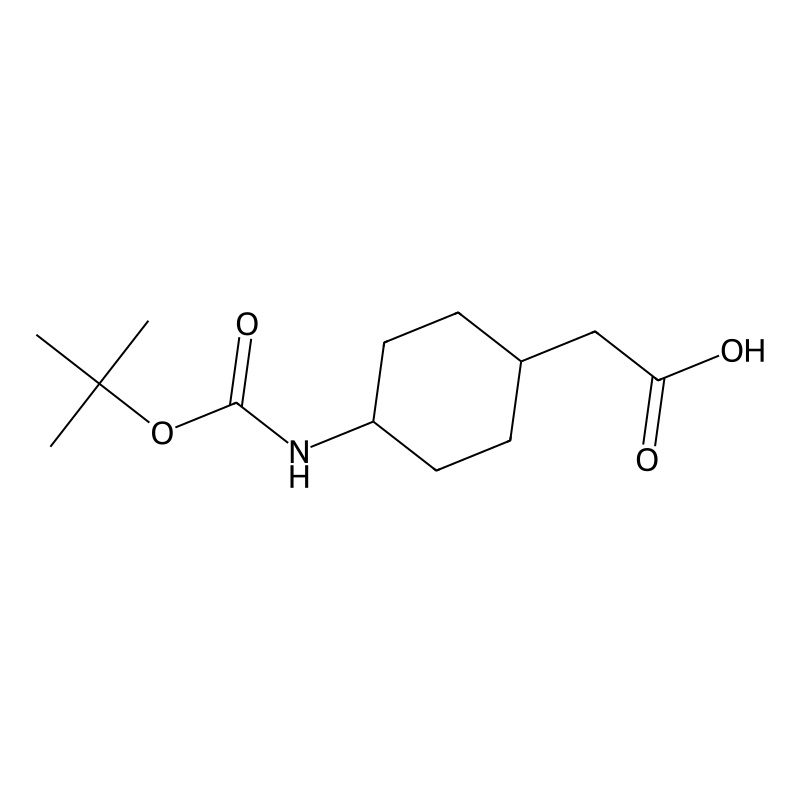

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Organic synthesis: The tert-butoxycarbonyl (Boc) protecting group is a common functional group used in organic synthesis to protect amines. The presence of the Boc group in 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid suggests it could be a useful intermediate in the synthesis of more complex molecules containing a cis-4-aminocyclohexyl moiety. Source: Organic Chemistry by John McMurry (8th Edition):

- Medicinal chemistry: The cyclohexyl ring and the carboxylic acid functionality are both common features found in many biologically active molecules. 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid could be a potential starting material for the development of new drugs, although further research would be needed to determine its specific biological properties.

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a chemical compound with the molecular formula and a molecular weight of 257.33 g/mol. This compound features a cyclohexyl ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protected amino group, and at the 2-position with an acetic acid moiety. The presence of the Boc group provides steric hindrance, which can influence its reactivity and biological interactions, making it a valuable compound in synthetic organic chemistry and medicinal chemistry contexts .

- Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding ketones or carboxylic acids.

- Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

- Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine .

The biological activity of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is primarily associated with its potential as a precursor for therapeutic agents. Its structure allows it to interact with specific biological targets such as enzymes and receptors. The Boc group enhances selectivity during these interactions, which is crucial for developing compounds that may target neurological and inflammatory diseases . Additionally, it may serve as a building block in peptide synthesis, contributing to the development of biologically active molecules.

The synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid generally involves several steps:

- Protection of Amino Group: Cyclohexylamine is reacted with di-tert-butyl dicarbonate to form the Boc-protected amine.

- Formation of Acetic Acid Moiety: The Boc-protected amine is then reacted with bromoacetic acid under basic conditions to yield the final product.

- Purification: The product can be purified through standard techniques such as recrystallization or chromatography to achieve the desired purity level .

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid has several applications across different fields:

- Chemical Research: It serves as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical and agrochemical development.

- Biological Studies: The compound can be utilized in studying enzyme-substrate interactions and as a building block for peptides.

- Medicinal Chemistry: It acts as a precursor for synthesizing potential therapeutic agents targeting various diseases .

- Industrial Use: It is employed in producing specialty chemicals and serves as a reagent in various industrial processes .

Interaction studies involving 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid focus on its binding affinity and selectivity towards specific enzymes or receptors. The presence of the Boc group allows for controlled interactions, which can be critical when designing drugs aimed at specific biological pathways. Understanding these interactions can lead to insights into optimizing its efficacy and minimizing side effects when used in therapeutic contexts .

Several compounds share structural similarities with 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid | 189153-10-4 | 1.00 | Different spatial arrangement of Boc group |

| (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | 132549-43-0 | 0.96 | Contains a methyl substituent on a different carbon chain |

| 4-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid | 130309-46-5 | 0.96 | Carboxylic acid at the cyclohexane ring |

| cis-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid | 222530-33-8 | 0.96 | Different position for carboxylic acid substitution |

| 3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid | 334932-13-7 | 0.96 | Similar structure but different substitution pattern |

These compounds highlight the structural diversity within this class of molecules while emphasizing the unique characteristics of 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid due to its specific configuration and functional groups .

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant